molecular formula C9H7N3O2 B1321778 2-(2H-1,2,3-Triazol-2-YL)benzoic acid CAS No. 1001401-62-2

2-(2H-1,2,3-Triazol-2-YL)benzoic acid

Cat. No. B1321778
CAS RN: 1001401-62-2
M. Wt: 189.17 g/mol
InChI Key: UTENUPFWBIFKPW-UHFFFAOYSA-N
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Description

2-(2H-1,2,3-Triazol-2-yl)benzoic acid is a compound that has garnered interest due to its potential applications in various fields of chemistry and materials science. The compound features a triazole ring, which is a five-membered heterocyclic moiety containing three nitrogen atoms, fused to a benzoic acid moiety. This structure is a key intermediate for the synthesis of more complex molecules and has been utilized in the formation of supramolecular structures .

Synthesis Analysis

The synthesis of this compound has been achieved through different methodologies. One approach involves a four-step synthesis starting from 1-fluoro-2-nitrobenzene derivatives, with the introduction of the triazole ring at the beginning of the process. This method includes steps such as hydrogenation, Sandmeyer iodination, and Grignard carboxylation, resulting in a scalable and reliable route to the target molecule . Another innovative method reported uses microwave-assisted C-N coupling, which significantly reduces the synthesis time and effort while providing excellent yield. This process employs trans-N,N'-dimethylcyclohexane-1,2-diamine as a catalyst and copper iodide as a co-catalyst .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been explored through the synthesis of transition metal(II) complexes. These complexes have been characterized by single-crystal X-ray diffraction, revealing different crystalline structures and space groups depending on the metal involved. The complexes exhibit various intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to their three-dimensional supramolecular frameworks .

Chemical Reactions Analysis

The chemical reactivity of this compound has been demonstrated in the formation of novel N-phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide derivatives through an acid-amine coupling reaction. This reaction utilizes DCC as a dehydrating agent and DMAP as a base, leading to a series of novel compounds characterized by spectroscopic techniques . Additionally, phototransformations of related triazole-benzoic acid compounds have been studied, showing conformational changes and photoisomerization reactions upon UV irradiation, which are supported by DFT calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been investigated through the study of their transition metal complexes. These complexes display good thermal stability as evidenced by thermogravimetric analyses (TGA) and show intense exothermic phenomena during decomposition as observed in differential scanning calorimetry (DSC) analyses. Furthermore, the photoluminescence property of one of the zinc complexes has been determined, indicating potential applications in optoelectronic devices .

Scientific Research Applications

Synthesis Methodologies

2-(2H-1,2,3-Triazol-2-yl)benzoic acid has been the subject of various synthesis methodologies. Roth et al. (2019) presented a selective and scalable synthesis method starting from 1-fluoro-2-nitrobenzene derivatives. This four-step synthesis includes N2-arylation of 4,5-dibromo-2H-1,2,3-triazole and a series of functional group transformations to yield the target molecules in a reliable manner (Roth et al., 2019). Similarly, Pandya and Naliapara (2019) reported an efficient and rapid microwave-assisted synthesis of this compound using trans-N,N’-dimethylcyclohexane-1,2-diamine as a catalyst (Pandya & Naliapara, 2019).

Supramolecular Chemistry and Crystal Structures

Wang et al. (2018) synthesized four new complexes based on triazole-benzoic acid derivatives and analyzed their crystal structure, Hirshfeld surface analysis, spectroscopic, and thermal properties. These complexes demonstrated the formation of 3D supramolecular frameworks with good thermal stability and intense exothermic phenomena in their decomposition processes (Wang et al., 2018).

Antimicrobial Applications

A study by Kaushik et al. (2016) on 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality synthesized via Cu(I) catalyzed click reaction showed promising antimicrobial activities against various bacterial and fungal strains (Kaushik et al., 2016).

Future Directions

The future directions for the use and study of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid are not specified in the available resources. Given its potential for synthesis of derivatives , it may have applications in various fields such as pharmaceuticals and materials science.

properties

IUPAC Name

2-(triazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-10-5-6-11-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTENUPFWBIFKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612228
Record name 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1001401-62-2
Record name 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001401-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2H-1,2,3-Triazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared following the same general protocol as described for 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid in Example A11 using 2-bromobenzoic acid. MS (ESI) 190 (M+H).
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Synthesis routes and methods II

Procedure details

The title compound was prepared in a manner analogous to Intermediate 1, substituting 2-iodobenzoic acid for 5-fluoro-2-iodo-benzoic acid. Two products were formed in this reaction, 2-[1,2,3]triazol-2-yl-benzoic acid and 2-[1,2,3]triazol-1-yl-benzoic acid, as a result of the tautomeric forms of 1,2,3-triazole. 1H NMR (400 MHz, CD3OD): 7.91 (s, 2H), 7.85-7.82 (m, 1H), 7.75 (dd, J=8.1, 1.0 Hz, 1H), 7.69 (td, J=7.7, 1.5 Hz, 1H), 7.60-7.55 (m, 1H).
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Synthesis routes and methods III

Procedure details

The title compound was prepared in a manner analogous to Intermediate 13, substituting 2-iodo-benzoic acid for 5-fluoro-2-iodo-benzoic acid. 1H NMR (400 MHz, CD3OD): 7.91 (s, 2H), 7.85-7.82 (m, 1H), 7.75 (dd, J=8.1, 1.0 Hz, 1H), 7.69 (td, J=7.7, 1.5 Hz, 1H), 7.60-7.55 (m, 1H).
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Synthesis routes and methods IV

Procedure details

A solution of 2-iodobenzoic acid (3.0 g, 12.09 mmol) in DMF was treated with (1.5 g, 21.7 mmol) 1,2,3-triazole, 7.08 g (21.7 mmol) CsCO3, 114 mg (0.60 mmol) CuI and 310 mg (2.17 mmol) trans-N,N′-dimethylcyclohexane-1,2-diamine. The mixture was heated at 120° C. for 10 min in a microwave reactor. The reaction was cooled to rt, diluted with EtOAc, and filtered through Celite. The residue was purified by gradient elution on SiO2 (0 to 10% MeOH in DCM with 0.1% AcOH) to give the faster eluting desired 2-(2H-1,2,3-triazol-2-yl)benzoyl acid, B-1. Data for B-1: 1HNMR (500 MHz, DMSO-d6) δ 13.05 (br s, 1H), 8.12 (s, 2H), 7.81-7.52 (m, 4H) ppm. The undesired 2-(1H-1,2,3-triazol-2-yl)benzoic acid (B-2) eluted second.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of the newly reported synthetic methods for 2-(2H-1,2,3-Triazol-2-yl)benzoic acid?

A1: Two recent papers detail novel approaches to synthesizing this compound. The first method [] presents a four-step synthesis starting with the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by hydrogenation, Sandmeyer iodination, and Grignard carboxylation. This approach is advantageous due to its selectivity and scalability, proving particularly useful for synthesizing challenging di- or tri(2H-1,2,3-triazol-2-yl)benzene derivatives. The second method [] utilizes a microwave-assisted C-N coupling reaction with trans-N,N’-dimethylcyclohexane-1,2-diamine as a catalyst and copper iodide as a co-catalyst. This method significantly reduces synthesis time and effort compared to conventional heating methods while achieving excellent yields.

Q2: What are the potential applications of this compound derivatives?

A2: Research suggests that this compound can serve as a scaffold for developing novel compounds []. Specifically, the paper highlights its use in synthesizing a series of N-phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide derivatives. These derivatives could hold potential for various applications, though further research is needed to explore their specific properties and activities.

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